synthesis and characterization of (3-((Tert-butoxycarbonyl)amino)-4-fluorophenyl)boronic acid
synthesis and characterization of (3-((Tert-butoxycarbonyl)amino)-4-fluorophenyl)boronic acid
An In-Depth Technical Guide to the Synthesis and Characterization of (3-((Tert-butoxycarbonyl)amino)-4-fluorophenyl)boronic acid
For Researchers, Scientists, and Drug Development Professionals
Foreword: The Strategic Importance of a Versatile Building Block
In the landscape of modern medicinal chemistry, the strategic assembly of complex molecular architectures is paramount. Arylboronic acids stand as indispensable reagents, primarily for their role in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction.[1][2] Among these, (3-((tert-butoxycarbonyl)amino)-4-fluorophenyl)boronic acid has emerged as a particularly valuable building block. Its trifunctional nature—a boronic acid for C-C bond formation, a fluorine atom to modulate pharmacokinetic properties, and a protected amine for subsequent functionalization—offers chemists a powerful tool for library synthesis and lead optimization.
This guide provides a comprehensive technical overview of the synthesis, purification, and detailed characterization of this reagent. Moving beyond a simple recitation of steps, we delve into the underlying chemical principles, offering field-proven insights to ensure reproducibility and high purity, essential for applications in drug discovery and development.
Part 1: Synthetic Pathways and Mechanistic Considerations
The synthesis of (3-((tert-butoxycarbonyl)amino)-4-fluorophenyl)boronic acid can be approached through several strategic routes. The choice of pathway often depends on the availability of starting materials, scalability, and desired purity profile. We will focus on the most robust and commonly employed method: ortho-directed metalation of a protected aniline derivative.
Primary Synthetic Route: Halogen-Lithium Exchange
This classic and reliable approach builds the molecule from a readily available bromo-aniline precursor. The strategy hinges on the protection of the amine, followed by a low-temperature halogen-lithium exchange and subsequent trapping of the resulting aryllithium with a borate ester.
The overall transformation is as follows:
Caption: Halogen-Lithium Exchange Synthetic Workflow.
Step 1: Amine Protection
The synthesis commences with the protection of the amino group of 5-bromo-2-fluoroaniline using di-tert-butyl dicarbonate (Boc₂O).
-
Causality: The amine's acidic proton would otherwise quench the highly basic organolithium reagent in the subsequent step. The tert-butoxycarbonyl (Boc) group is an ideal protecting group here; it is stable to the strongly basic conditions of the lithiation but can be readily removed later under acidic conditions if necessary, without affecting the boronic acid moiety.
Step 2: Halogen-Lithium Exchange and Borylation
This is the key bond-forming sequence. The protected aryl bromide is cooled to -78 °C and treated with an organolithium reagent, typically n-butyllithium (n-BuLi). This generates a transient, highly reactive aryllithium species.[3][4] This nucleophile is then "trapped" by the addition of a trialkyl borate, such as triisopropyl borate (B(OiPr)₃).
-
Expertise & Experience: The choice of organolithium reagent and the strict maintenance of low temperature are critical. Temperatures above -60 °C can lead to side reactions, including decomposition of the aryllithium. Triisopropyl borate is often preferred over trimethyl borate due to its lower reactivity, which helps to minimize the formation of over-addition byproducts (triarylboranes).
Step 3: Hydrolysis
The reaction is quenched with an aqueous acid (e.g., dilute HCl). This hydrolyzes the boronate ester intermediate to the final boronic acid, which typically precipitates from the reaction mixture as a solid.
-
Trustworthiness: The acidic workup serves a dual purpose: it protonates the boronate ester to yield the desired boronic acid and simultaneously neutralizes any remaining organolithium reagent. This ensures a safe and complete reaction termination.
Part 2: Purification Strategies: A Critical Step
Arylboronic acids are notoriously challenging to purify due to their propensity to form cyclic trimeric anhydrides known as boroxines, especially upon heating or exposure to dehydrating conditions. Achieving high purity is essential, as residual impurities can complicate subsequent reactions and analytical characterization.[5]
Recommended Purification Protocol: Acid-Base Extraction
A highly effective method for purifying boronic acids leverages their acidic nature.[6]
-
Dissolution: The crude solid is dissolved in a suitable organic solvent, such as diethyl ether or ethyl acetate.
-
Base Extraction: The organic solution is extracted with an aqueous base (e.g., 1M NaOH). The boronic acid is deprotonated to form the water-soluble sodium boronate salt, which partitions into the aqueous layer. Neutral organic impurities remain in the organic phase.
-
Separation & Washing: The layers are separated, and the aqueous layer is washed once more with the organic solvent to remove any lingering impurities.
-
Acidification & Precipitation: The cold aqueous layer is then carefully acidified (e.g., with 1M HCl) until the pH is acidic (pH ~2-3). This re-protonates the boronate salt, causing the pure boronic acid to precipitate out of the solution.
-
Isolation: The resulting solid is collected by vacuum filtration, washed with cold water to remove inorganic salts, and dried under vacuum at a low temperature.
-
Insight: This method is superior to silica gel chromatography for the free boronic acid, as silica can promote boroxine formation and lead to poor recovery.[7][8] If chromatography is necessary, it is best performed on the more stable pinacol boronate ester derivative before hydrolysis.[9] Recrystallization from solvent mixtures like ethanol/water can also be effective for removing minor impurities.[8]
Part 3: Comprehensive Characterization
Unambiguous characterization is required to confirm the identity, structure, and purity of the synthesized compound. A combination of spectroscopic and analytical techniques should be employed.
Caption: Standard Analytical Characterization Workflow.
Spectroscopic Data Summary
The following table summarizes the expected analytical data for (3-((tert-butoxycarbonyl)amino)-4-fluorophenyl)boronic acid.
| Technique | Parameter | Expected Observation |
| ¹H NMR | Chemical Shift (δ) | ~9.7-9.9 ppm (s, 1H, NH ), ~8.2 ppm (br s, 2H, B(OH )₂), 7.2-7.8 ppm (m, 3H, Ar-H ), 1.5 ppm (s, 9H, C(CH₃ )₃) |
| ¹³C NMR | Chemical Shift (δ) | ~160 ppm (d, ¹JCF), ~153 ppm (C=O), ~135 ppm, ~125 ppm, ~118 ppm, ~115 ppm (Ar-C), ~81 ppm (C (CH₃)₃), ~28 ppm (C(CH₃ )₃) |
| ¹⁹F NMR | Chemical Shift (δ) | A single resonance expected around -115 to -130 ppm. |
| Mass Spec (ESI+) | m/z | Expected [M+H]⁺ at 256.1. Molecular Weight: 255.05 g/mol .[10] |
| FT-IR | Wavenumber (cm⁻¹) | ~3400-3200 (br, O-H), ~3350 (N-H), ~1710 (s, C=O), ~1350 (B-O), ~1250 (C-F) |
| Melting Point | °C | A sharp melting point is indicative of high purity. |
Note: NMR chemical shifts are approximate and can vary based on the solvent used (e.g., DMSO-d₆ or CDCl₃).
Part 4: Detailed Experimental Protocols
Protocol 1: Synthesis of tert-Butyl (5-bromo-2-fluorophenyl)carbamate
-
To a solution of 5-bromo-2-fluoroaniline (1.0 eq) in dichloromethane (DCM, ~0.5 M) is added triethylamine (1.2 eq).
-
The solution is cooled to 0 °C in an ice bath.
-
Di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) dissolved in a minimal amount of DCM is added dropwise over 30 minutes.
-
The reaction is allowed to warm to room temperature and stirred for 12-16 hours, monitoring by TLC for the consumption of starting material.
-
Upon completion, the reaction is diluted with DCM and washed sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure to yield the product, which can be purified by recrystallization from ethanol/hexanes if necessary.
Protocol 2: Synthesis of (3-((tert-Butoxycarbonyl)amino)-4-fluorophenyl)boronic acid
CAUTION: This reaction uses a pyrophoric reagent (n-BuLi) and must be conducted under an inert atmosphere (Nitrogen or Argon) by trained personnel using appropriate techniques.
-
To a solution of tert-butyl (5-bromo-2-fluorophenyl)carbamate (1.0 eq) in anhydrous tetrahydrofuran (THF, ~0.2 M) in a flame-dried, three-neck flask under argon is cooled to -78 °C using a dry ice/acetone bath.
-
n-Butyllithium (1.1 eq, 2.5 M in hexanes) is added dropwise via syringe, maintaining the internal temperature below -70 °C. The solution is stirred at -78 °C for 1 hour.
-
Triisopropyl borate (1.5 eq) is added dropwise, again maintaining the temperature below -70 °C.
-
The reaction mixture is stirred at -78 °C for an additional 2 hours and then allowed to warm slowly to room temperature overnight.
-
The reaction is carefully quenched by the slow addition of 1M HCl at 0 °C until the solution is acidic (pH ~2).
-
The mixture is stirred vigorously for 1 hour. The aqueous layer is separated and extracted with ethyl acetate (3x).
-
The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure to yield the crude boronic acid as a solid.
-
The crude product is purified using the acid-base extraction protocol described in Part 2. The final product is dried under vacuum to a constant weight.
References
- Controlling Residual Arylboronic Acids as Potential Genotoxic Impurities in APIs. Organic Process Research & Development.
- How to purify boronic acids/boronate esters?
- Purific
- (4-{[(tert-Butoxy)carbonyl]amino}-3-fluorophenyl)boronic acid. ChemBK.
- Process for purification of boronic acid and its derivatives.
- A Facile Chromatographic Method for Purification of Pinacol Boronic Esters.
- Tetrabutylammonium(4-Fluorophenyl)
- Synthetic method for 3-amino-4-fluorophenylboronic acid.
- 4-Fluorophenylboronic acid. PubChem.
- Application Notes and Protocols for Suzuki Coupling using 3-Chloro-4-fluorophenylboronic acid. Benchchem.
- (3-((tert-butoxycarbonyl)aMino)-4-fluorophenyl)boronic acid. ChemicalBook.
- Synthesis and crystal structure of 4-amino-3-fluorophenylboronic acid. Tetrahedron Letters.
- Synthesis and Crystal Structure of 4-Amino-3-fluorophenylboronic Acid.
- Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Deriv
- Application of the Suzuki-Miyaura Reaction in the Synthesis of Flavonoids. MDPI.
- Organoborane coupling reactions (Suzuki coupling). Proceedings of the Japan Academy, Series B.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sites.pitt.edu [sites.pitt.edu]
- 4. researchgate.net [researchgate.net]
- 5. andersonsprocesssolutions.com [andersonsprocesssolutions.com]
- 6. WO2005019229A1 - Process for purification of boronic acid and its derivatives - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. reddit.com [reddit.com]
- 9. researchgate.net [researchgate.net]
- 10. (3-((tert-butoxycarbonyl)aMino)-4-fluorophenyl)boronic acid | 1704069-72-6 [chemicalbook.com]
